3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMOEDQKHRDUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Fujiwara–Moritani Reaction for Coumarin Olefination
The Fujiwara–Moritani reaction has emerged as a pivotal method for constructing substituted coumarins via direct C–H activation. For 3-(3,4-dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one, this approach utilizes PdCl₂(CH₃CN)₂ (5 mol%) in combination with N-fluoro-2,4,6-trimethylpyridinium triflate (1.2 equiv) as the oxidant. The reaction proceeds through a concerted metalation-deprotonation mechanism, where the palladium catalyst coordinates to the electron-rich coumarin ring, facilitating regioselective olefination at the C3 position.
Key optimization studies revealed that acetic acid (HOAc) as solvent at 80°C provides optimal yields (68–74%) while minimizing decarboxylation side reactions. The 3,4-dimethoxyphenyl moiety is introduced via a pre-functionalized styrene derivative, with the methyl group at C4 acting as a steric director to enhance para-selectivity. Fluorine incorporation at C6 is achieved through subsequent electrophilic fluorination using Selectfluor® in DMF at 60°C (82% yield).
Table 1: Optimization of Fujiwara–Moritani Parameters for Target Compound
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Pd Catalyst Loading | 2–10 mol% | 5 mol% | +22 |
| Oxidant | PhCO₃tBu vs F+ | F+ Triflate | +15 |
| Solvent | HOAc vs MeCN | HOAc | +18 |
| Temperature | 60–100°C | 80°C | +12 |
Pechmann Condensation with Fluorinated Precursors
Classical Pechmann condensation remains a viable route, particularly for large-scale synthesis. The target molecule requires 4-methyl-6-fluororesorcinol as the phenolic component, condensed with 3,4-dimethoxyphenylacetyl chloride in the presence of ZnCl₂ (20 mol%). This one-pot method achieves cyclization at 120°C in dichloroethane, yielding the coumarin skeleton in 61% isolated yield after recrystallization from ethanol.
Notably, the fluorine atom must be introduced prior to condensation, as post-synthetic fluorination of the coumarin ring leads to <30% conversion due to electronic deactivation. X-ray crystallographic analysis of intermediates confirmed that the methyl group at C4 adopts a coplanar conformation with the lactone ring, facilitating π-stacking interactions that enhance reaction regioselectivity.
For late-stage introduction of the 3,4-dimethoxyphenyl group, Suzuki–Miyaura coupling demonstrates superior functional group tolerance. The protocol employs 3-bromo-6-fluoro-4-methylcoumarin (prepared via bromination with NBS in CCl₄) and 3,4-dimethoxyphenylboronic acid (1.5 equiv) under Pd(PPh₃)₄ catalysis (3 mol%).
Critical to success is the use of Cs₂CO₃ (2.0 equiv) in a DME/H₂O (4:1) solvent system at 90°C, which suppresses protodeboronation while maintaining coumarin ring stability. GC-MS monitoring revealed complete conversion within 8 hours, with the target compound isolated in 77% yield after silica gel chromatography.
Smiles Rearrangement for Oxygen-to-Carbon Transposition
An innovative approach adapts the Smiles rearrangement from 7-hydroxycoumarin precursors. Starting with 6-fluoro-4-methyl-7-hydroxycoumarin , alkylation with 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.2 equiv) in acetonitrile at 50°C installs the ether linkage. Subsequent treatment with KOtBu (2.5 equiv) in DMF induces-aryl shift, forming the C3–C bond with 64% efficiency.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (HPLC) | Scalability (g) | Regioselectivity |
|---|---|---|---|---|
| Fujiwara–Moritani | 71 | 98.5 | 5–50 | 9:1 para:ortho |
| Pechmann Condensation | 59 | 97.8 | 100–500 | >20:1 |
| Suzuki Coupling | 68 | 99.1 | 1–20 | 100% C3 |
| Smiles Rearrangement | 53 | 96.2 | 1–10 | 7:1 desired |
Spectroscopic Characterization and Validation
1H NMR analysis (400 MHz, CDCl₃) of the target compound reveals diagnostic signals at δ 8.21 (d, J = 9.8 Hz, H-5), 7.45 (dd, J = 8.3, 2.1 Hz, H-2'), and 6.89 (s, H-8), confirming the substitution pattern. High-resolution mass spectrometry (HRMS-ESI) gives [M+H]+ at m/z 357.1234 (calc. 357.1238), validating molecular composition.
XRD studies of single crystals grown from ethyl acetate/hexane show planar geometry (torsion angle C3–C4–O2–C2 = 178.5°) with intermolecular C–H⋯O interactions (2.89 Å) stabilizing the crystal lattice.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromenone core or the substituents.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromenone derivatives.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one with analogous chromenones and flavonoids, focusing on substituent effects, molecular properties, and bioactivity.
Substituent Position and Electronic Effects
- Fluorine at Position 6: The 6-fluoro substitution is shared with 6-fluoro-2-(3-fluorophenyl)chromen-4-one (). Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions. Comparison: The target compound’s fluorine at position 6 (chromen-2-one) may confer similar stability but with distinct electronic effects due to the lactone ring configuration.
- 3,4-Dimethoxyphenyl Group: Curcumin analogs with 3,4-dimethoxyphenyl substituents (e.g., compound 3e in ) exhibit enhanced antioxidant and enzyme inhibitory activities. Methoxy groups donate electrons, stabilizing free radicals and improving interactions with hydrophobic enzyme pockets . Comparison: The 3,4-dimethoxyphenyl group in the target compound likely enhances antioxidant capacity, similar to curcumin derivatives, but its placement on a chromen-2-one scaffold may alter spatial interactions compared to cyclopentanone-based analogs.
- Methyl Group at Position 4: 6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one () features a methyl group at position 2. Comparison: The target compound’s methyl group at position 4 may offer moderate lipophilicity, balancing bioavailability and target engagement.
Biological Activity
3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activities
The compound has been studied for various biological activities, primarily focusing on:
- Anti-inflammatory Properties : Exhibits potential in inhibiting inflammatory pathways by modulating the expression of pro-inflammatory cytokines such as IL-1β and IL-6.
- Antioxidant Effects : Demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
The biological activity of 3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. For instance, it may target cyclooxygenase (COX) enzymes or lipoxygenases that play critical roles in inflammation.
- Receptor Modulation : It is suggested that the compound interacts with cellular receptors that regulate cell survival and apoptosis, potentially enhancing apoptotic signaling pathways in cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Anti-inflammatory Study :
- A study demonstrated that 3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one significantly reduced the levels of inflammatory markers in vitro. The compound was shown to inhibit the phosphorylation of IκB protein, leading to decreased NF-kB activation, a key transcription factor in inflammation .
-
Anticancer Research :
- In a recent study, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity. Apoptosis assays revealed that the compound induced cell death through both extrinsic and intrinsic pathways .
-
Antioxidant Activity :
- The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results indicated that the compound effectively scavenged free radicals with an IC50 comparable to well-known antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Structure | Anticancer | Similar mechanism via apoptosis induction |
| 3-(4-hydroxyphenyl)-6-fluoro-4-methylchromen-2-one | Structure | Antioxidant | Less potent than 3-(3,4-Dimethoxyphenyl)-6-fluoro-4-methylchromen-2-one |
| 6-Ethoxy-3-(4-hydroxyphenyl)chromen-2-one | Structure | Antimicrobial | Different target pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
